

Vegfr-2-IN-12: A Potent Kinase Inhibitor for Angiogenesis Research

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Compound of Interest

Compound Name: **Vegfr-2-IN-12**

Cat. No.: **B12401911**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-12, also identified as compound 6g in scientific literature, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a member of the 2-oxoquinoxalinal-1,2,4-triazole class of compounds, it has demonstrated significant potential in the field of oncology by targeting a key mediator of tumor angiogenesis. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying mechanism of action of **Vegfr-2-IN-12**, designed to support researchers and drug development professionals in their scientific endeavors.

Core Compound Information

Identifier	Value
Compound Name	Vegfr-2-IN-12
Synonym	Compound 6g
IUPAC Name	N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinolin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide
CAS Number	Not available
Molecular Formula	C22H24N6O3S
Molecular Weight	452.53 g/mol

Quantitative Biological Data

The following tables summarize the key in vitro efficacy data for **Vegfr-2-IN-12**.

Table 1: In Vitro Kinase Inhibitory Activity

Target	Vegfr-2-IN-12 IC ₅₀ (μM)	Sorafenib IC ₅₀ (μM)	Reference
VEGFR-2	0.037	0.045	[1][2]

Table 2: In Vitro Anti-proliferative Activity

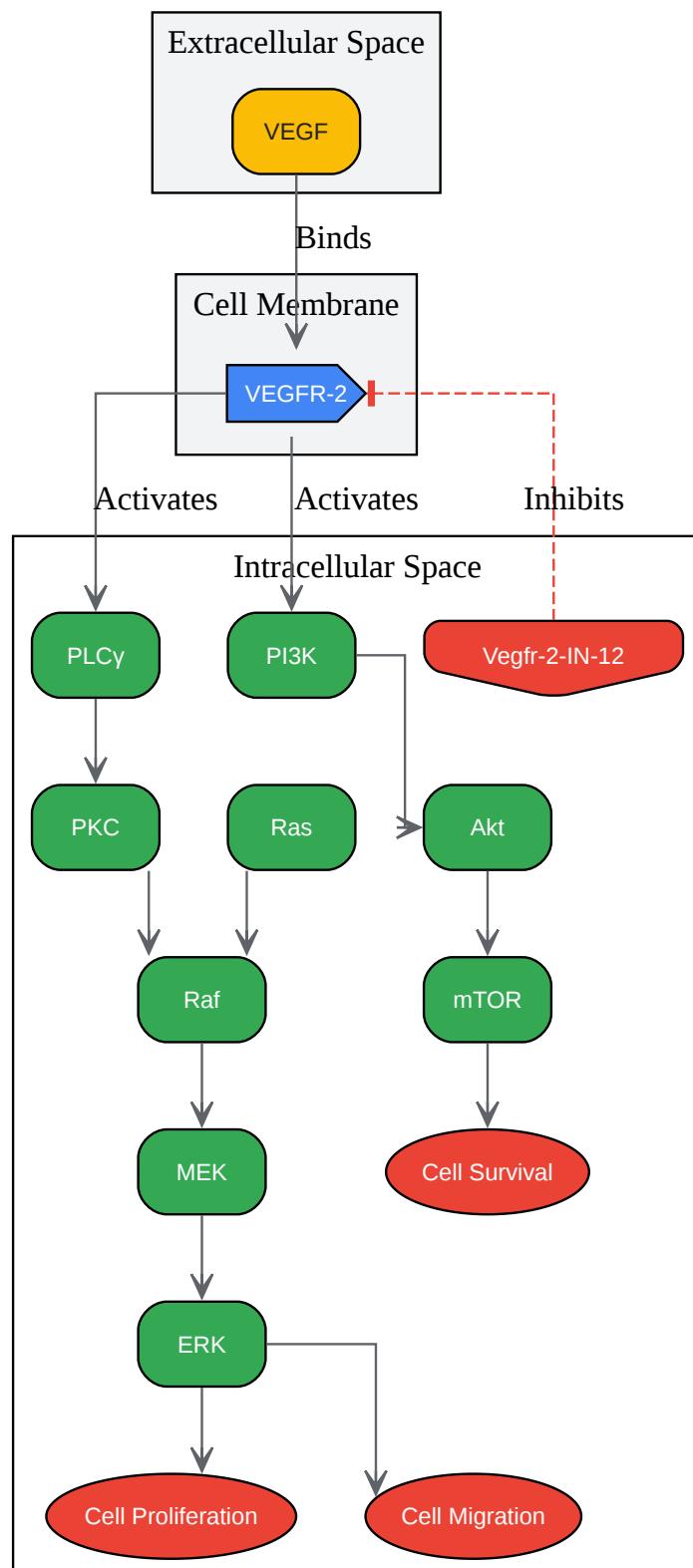
Cell Line	Vegfr-2-IN-12	GI ₅₀ (μM)	Staurosporine	GI ₅₀ (μM)	Sorafenib	GI ₅₀ (μM)	
Reference	--- --- --- ---	MCF-7 (Human Breast Adenocarcinoma)	1.6	8.39	11.20	[1][2]	

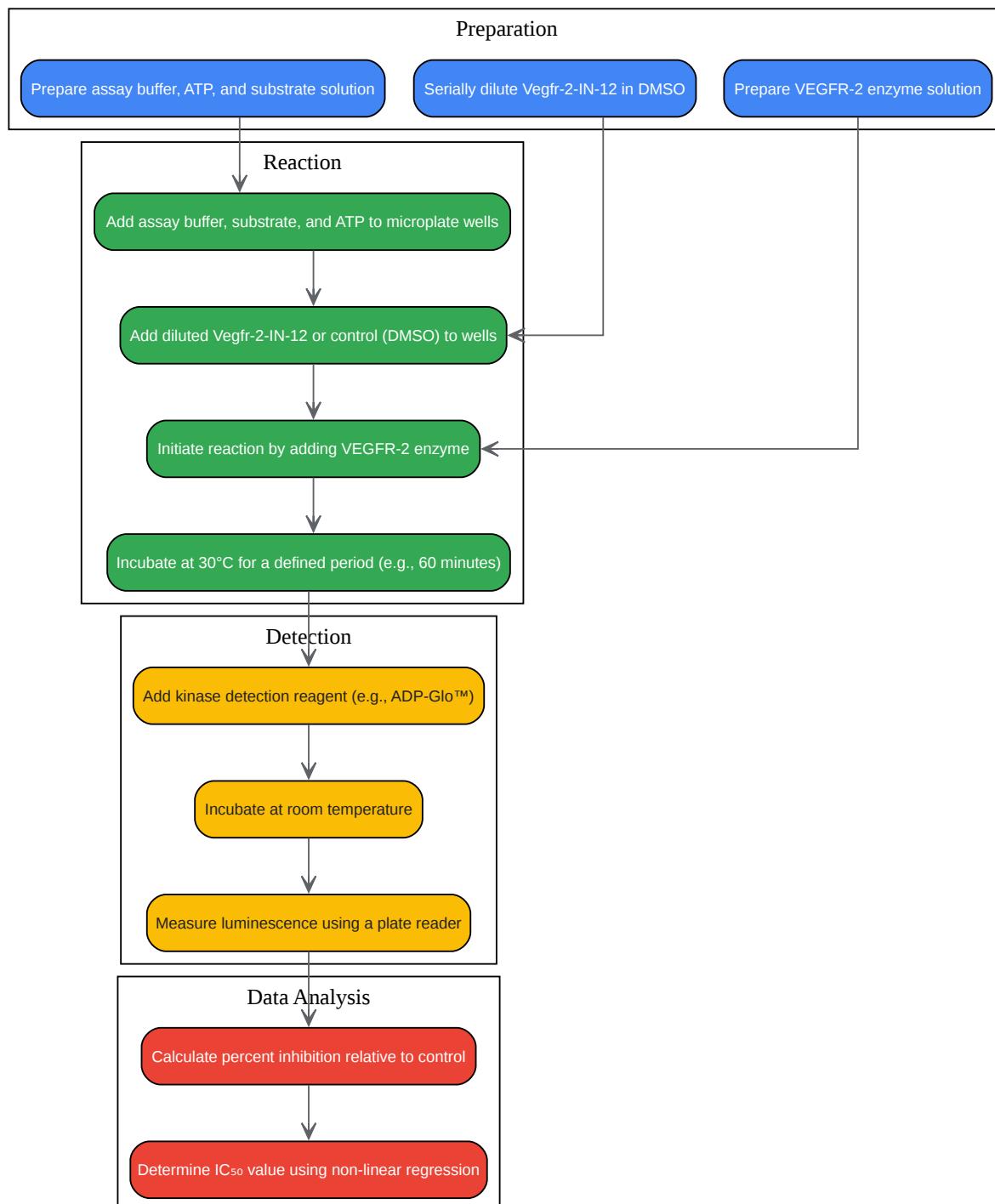
Mechanism of Action and Signaling Pathway

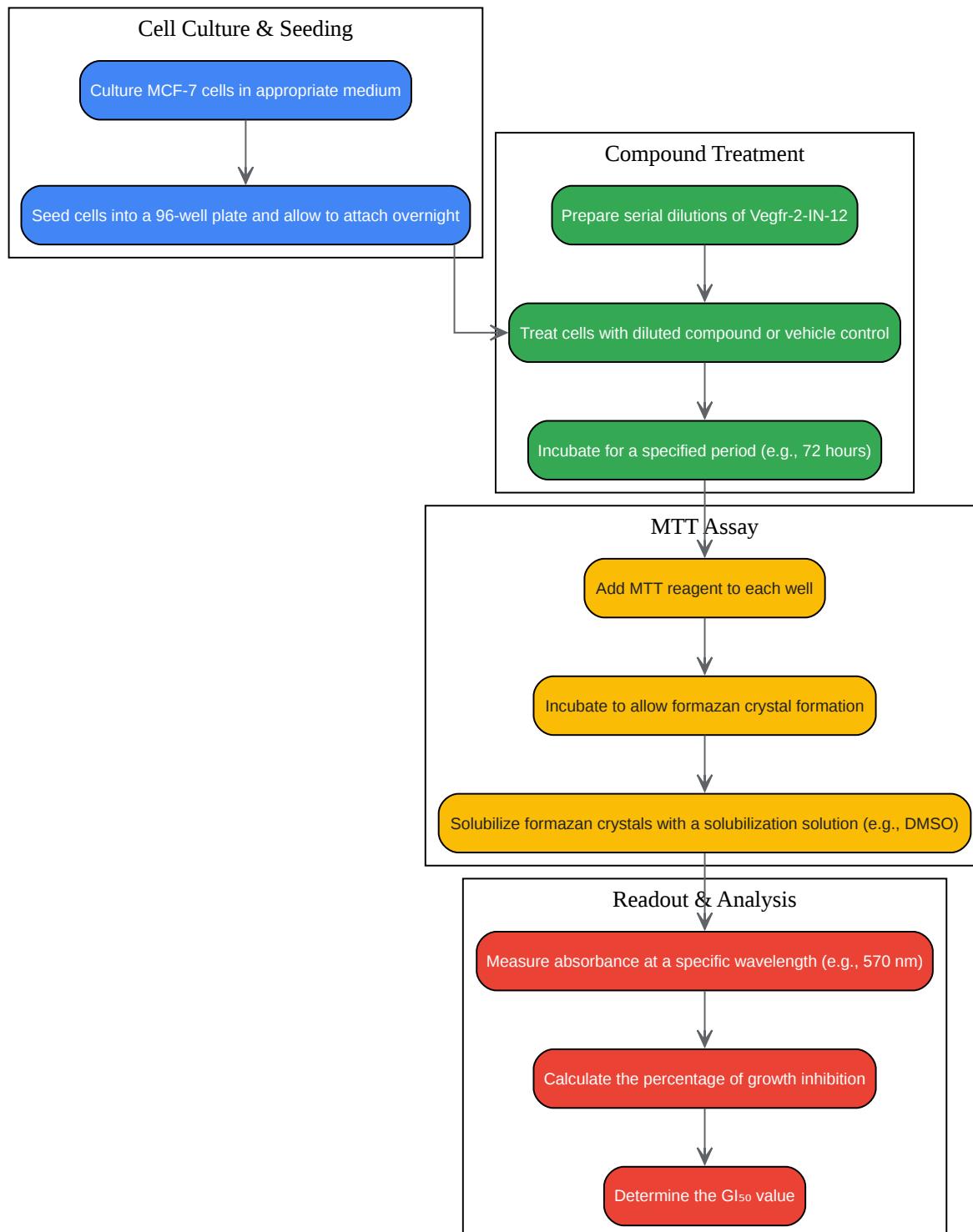
Vegfr-2-IN-12 exerts its biological effect through the inhibition of the VEGFR-2 tyrosine kinase domain. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a

cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, all of which are key processes in angiogenesis.

Molecular docking studies have elucidated the binding mode of **Vegfr-2-IN-12** within the ATP-binding pocket of the VEGFR-2 kinase domain (PDB ID: 4ASD). The inhibitor forms critical hydrogen bond interactions with the amino acid residues Glu885 and Asp1046 in the hinge region, and with Cys919. This binding mode is analogous to that of the multi-kinase inhibitor sorafenib, effectively blocking the kinase activity of the receptor.





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References

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- 2. researchgate.net [researchgate.net]
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